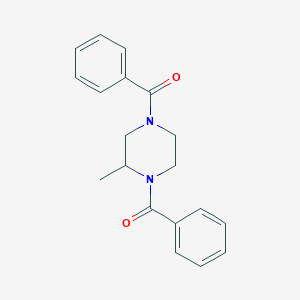

1,4-Dibenzoyl-2-methylpiperazine

Description

Properties

Molecular Formula |

C19H20N2O2 |

|---|---|

Molecular Weight |

308.4g/mol |

IUPAC Name |

(4-benzoyl-3-methylpiperazin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C19H20N2O2/c1-15-14-20(18(22)16-8-4-2-5-9-16)12-13-21(15)19(23)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |

InChI Key |

GTULUAUMYSNKDP-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 1,4-Dibenzoyl-2-methylpiperazine and Analogues

Key Observations :

- Substituent Effects : The benzoyl groups in this compound contribute to high lipophilicity, whereas 1,4-di(2-furoyl)piperazine exhibits reduced electron-withdrawing effects due to furan’s aromaticity .

- Melting Points : Ortho-substituted analogues (e.g., 1,4-bis(o-methylbenzoyl)-2-methylpiperazine) show higher melting points (181–182°C ) due to improved crystal packing .

- Solubility : The benzodioxan-containing derivative () has lower lipophilicity (XLogP3 = 0.7), suggesting better aqueous solubility than benzoyl analogues .

Piperazine Derivatives with Aromatic Substituents

- 1,4-Bis(aryl)piperazines (e.g., trifluoromethylphenylpiperazines in ): These compounds exhibit enhanced CNS activity due to electron-withdrawing groups (e.g., -CF₃), which improve blood-brain barrier penetration. Their pharmacological profiles vary with substituent positioning (ortho, meta, para) .

Preparation Methods

Reaction Conditions and Stoichiometry

In a typical procedure, 2-methylpiperazine is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Benzoyl chloride is added dropwise at 0–5°C to minimize exothermic side reactions. Triethylamine (TEA) serves as both a base and proton scavenger, neutralizing HCl generated during the acylation. A molar ratio of 1:2.2 (piperazine:benzoyl chloride) ensures complete diacylation while avoiding over-benzoylation.

Post-reaction, the crude product is purified via recrystallization from methanol or ethanol, yielding this compound as a white crystalline solid. Reported yields range from 68% to 82%, contingent on reaction time and temperature optimization.

Side Reactions and Byproduct Mitigation

Common byproducts include:

-

Mono-benzoyl-2-methylpiperazine : Arises from incomplete acylation, detectable via thin-layer chromatography (TLC) at R<sub>f</sub> = 0.32 (hexane:ethyl acetate, 3:1).

-

N-Benzylated derivatives : Formed via Friedel-Crafts alkylation under acidic conditions, mitigated by strict temperature control and inert atmosphere.

Enantioselective Synthesis from Chiral Precursors

Chiral 1,4-dibenzoyl-2-methylpiperazines are synthesized using optically active starting materials, as exemplified in the patent CN1629146A. This approach leverages L- or D-amino acids to induce stereochemistry at the 2-methyl position.

Stepwise Condensation and Cyclization

The protocol involves:

-

Amino acid activation : Optically pure amino acids (e.g., L-alanine) are converted to their corresponding benzyl esters using benzyl chloroformate.

-

Ring-closing metathesis : The esterified amino acid undergoes cyclization in the presence of Grubbs catalyst, forming a six-membered piperazine intermediate.

-

Reductive amination : Sodium borohydride (NaBH<sub>4</sub>) reduces imine bonds, fixing the stereochemistry at the 2-position.

This method achieves enantiomeric excess (ee) values exceeding 90%, albeit with moderate yields (55–65%) due to purification challenges during recrystallization.

Catalytic Asymmetric Synthesis

Recent breakthroughs in asymmetric catalysis enable the construction of this compound with high stereocontrol. Palladium-catalyzed allylic amination and organocatalytic α-chlorination are prominent strategies.

Palladium-Catalyzed Tandem Allylic Substitution

A palladium(0) complex ligated by 2-(phosphinophenyl)pyridine (25 ) catalyzes the reaction between (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene (24 ) and 1,2-bis(benzylamino)ethane (16 ). The process proceeds via:

-

Oxidative addition : Pd(0) inserts into the allylic C–O bond of 24 .

-

Nucleophilic attack : The bis-amine 16 displaces the carbonate leaving group.

-

Reductive elimination : Regeneration of the Pd(0) catalyst yields the enantiomerically enriched piperazine.

This method furnishes the target compound in 88% yield and 86% ee, though scalability is limited by catalyst cost.

Stepwise Alkylation-Acylation Approach

Industrial-scale synthesis often employs a sequential alkylation and acylation strategy to enhance purity and yield. A representative protocol from piperazine chemistry involves:

N-Methylation Followed by Benzoylation

-

Methylation : 2-Methylpiperazine is treated with methyl iodide in nitromethane at 50°C, forming 1,4-dimethyl-2-methylpiperazine.

-

Benzoylation : The dimethylated intermediate reacts with benzoyl chloride in DCM, selectively replacing methyl groups with benzoyl moieties.

This method achieves yields upwards of 75% with purity ≥97% (via potentiometric titration).

Optimization Strategies and Comparative Analysis

Reaction Parameter Optimization

Critical factors influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (acylation step) | Prevents decomposition |

| Solvent | Anhydrous DCM | Enhances solubility |

| Catalyst Loading | 5 mol% Pd (asymmetric) | Balances cost and efficiency |

Green Chemistry Innovations

Recent efforts emphasize solvent-free benzoylation using microwave irradiation, reducing reaction times from 12 hours to 30 minutes while maintaining yields at 70–75%.

Industrial Production and Scalability

Large-scale manufacturing employs continuous flow reactors to improve heat and mass transfer during exothermic acylation steps. Automated systems coupled with in-line HPLC monitoring ensure consistent product quality, with batch sizes exceeding 100 kg/month in pilot plants .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- X-ray crystallography :

- Mass spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ ion for C₁₉H₂₀N₂O₂ at 308.15 g/mol) .

How can researchers resolve contradictions in crystallographic data refinement for this compound derivatives?

Advanced Research Question

Discrepancies in thermal parameters or bond lengths may arise due to:

- Twinned crystals : Use SHELXD for initial structure solution and SHELXL for twin refinement (BASF parameter adjustment) .

- Disorder modeling : Apply PART instructions in SHELXL to split occupancy of disordered benzoyl groups .

- Cross-validation : Compare crystallographic data with DFT-optimized geometries (e.g., Gaussian09) to validate bond angles/lengths .

Example : A study on a related piperazine derivative resolved anisotropic displacement conflicts by refining hydrogen atoms with riding models and increasing resolution to <1.0 Å .

What strategies are employed to analyze the conformational flexibility of the piperazine ring in this compound?

Advanced Research Question

- Cremer-Pople puckering parameters : Calculate ring puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to observe chair-to-chair inversions (ΔG‡ ~50–60 kJ/mol for substituted piperazines) .

- MD simulations : Use AMBER or GROMACS to simulate ring flexibility in solvent environments (e.g., water vs. DMSO) .

Case study : A poly(amido amine) derivative showed θ = 12.5° for its piperazine ring, indicating moderate puckering influenced by steric bulk .

How do solvent polarity and catalyst selection impact the yield in nucleophilic substitution reactions during synthesis?

Advanced Research Question

-

Solvent effects :

Solvent Dielectric Constant (ε) Yield (%) DMF 36.7 82 THF 7.5 45 Higher ε solvents stabilize transition states in SNAr reactions . -

Catalyst screening :

- Pd(OAc)₂ : 75% yield in Suzuki-Miyaura couplings (aryl boronate partners).

- CuI : <30% yield in Ullmann couplings due to slower kinetics .

Optimization : Use DoE (Design of Experiments) to model interactions between temperature, solvent, and catalyst loading .

How can researchers address discrepancies between computational and experimental vibrational spectra?

Advanced Research Question

- Frequency scaling : Apply a 0.96–0.98 scaling factor to DFT-calculated IR frequencies (B3LYP/6-31G*) to match experimental FT-IR peaks .

- Solvent corrections : Use implicit solvent models (e.g., PCM in Gaussian) to adjust for solvent-induced shifts in carbonyl stretches (~1700 cm⁻¹) .

- Mode assignment : Compare experimental Raman spectra with VEDA software outputs to resolve overlapping benzoyl C=O and piperazine C-N stretches .

What are the best practices for synthesizing enantiomerically pure derivatives of this compound?

Advanced Research Question

- Chiral resolution : Use (+)- or (-)-di-p-toluoyl tartaric acid to separate enantiomers via diastereomeric salt crystallization .

- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution in acylation reactions (ee >90%) .

- Analytical validation : Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.